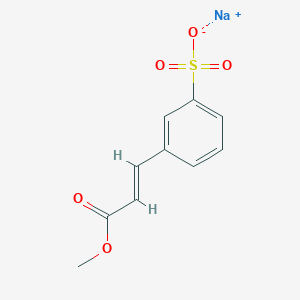
2,6-diiodo-7H-purine
Übersicht
Beschreibung
“2,6-diiodo-7H-purine” is a chemical compound with the molecular formula C5H2I2N4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
While specific synthesis methods for “2,6-diiodo-7H-purine” were not found, related compounds such as 2,6-diamino-substituted purine derivatives have been synthesized using a multi-step procedure . This process involves the use of microwave irradiation in a pivotal step .
Molecular Structure Analysis
The molecular structure of “2,6-diiodo-7H-purine” and related compounds has been investigated using Density Functional Theory (DFT) calculations in the gas phase, water, and chloroform . The most stable prototropic tautomers and conformations of these molecules can change in different solvents .
Chemical Reactions Analysis
While specific chemical reactions involving “2,6-diiodo-7H-purine” were not found, related compounds such as 2,6-diamino-substituted purines have been studied. For example, when reacted with chloroacetaldehyde, various products were formed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-diiodo-7H-purine” include a molecular weight of 371.91 . It should be stored in a tightly closed container, in a cool and dry place .
Safety And Hazards
The safety data sheet for “2,6-diiodo-7H-purine” indicates that it is classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It is recommended for use only in research and development by, or directly under the supervision of, a technically qualified individual .
Zukünftige Richtungen
Future research directions could involve further investigation into the potential antitumor properties of “2,6-diiodo-7H-purine” and related compounds . For example, reversine-related molecules, which are structurally modified 2,6-diamino-substituted purines, have shown potential as selective agents in p53-defective cancer cells .
Eigenschaften
IUPAC Name |
2,6-diiodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCFPTJMAVGCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624733 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diiodo-7H-purine | |
CAS RN |
98027-95-3 | |
| Record name | 2,6-Diiodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















